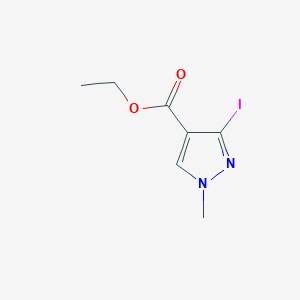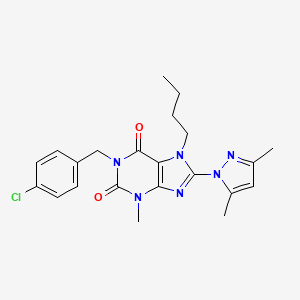
7-butyl-1-(4-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of chemicals known for their complex molecular structures, which are often studied for their potential in various applications due to unique chemical and physical properties. Similar compounds have been synthesized and analyzed to understand their molecular arrangements, chemical behavior, and potential applications in different fields.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes, including the formation of pyrazolo-pyridine derivatives through regioselective synthesis, demonstrating the complexity of achieving specific molecular structures. For instance, compounds with benzyl substitutions on the N(7) position of pyrazolo[3,4-b]pyridine derivatives have been synthesized to study their molecular constitution and crystal structures, highlighting similar molecular constitutions but different crystal structures due to variations in substituents (Cruz et al., 2008).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals the significance of substituents in determining the crystal structure and molecular conformation. For example, analysis of various N(7)-benzyl-substituted derivatives has shown that even minor changes in peripheral substituents can significantly affect the hydrogen-bonded supramolecular structures, demonstrating the importance of molecular structure analysis in understanding compound properties (Trilleras et al., 2008).
科学的研究の応用
Synthesis and Chemical Properties
- Regioselective Synthesis : A study details the regioselective synthesis of pyrano[3,2-e]pyrimidine-2,4-diones, demonstrating a methodology that could potentially apply to the synthesis of the mentioned compound, highlighting the versatility of pyrimidine derivatives in chemical synthesis (Majumdar & Das, 1998).
- Crystal Structures and Molecular Interactions : Research on benzyl-substituted pyrazolo[3,4-b]pyridine derivatives provides insights into their molecular constitutions and crystal structures, which could inform the design and application of the queried compound in material science and molecular engineering (Cruz et al., 2008).
Potential Biological Activities
- Receptor Affinity and Pharmacological Evaluation : A study on 8-aminoalkyl derivatives of purine-2,6-dione reveals their affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, suggesting potential psychotropic activity. This indicates that structural analogs, including the compound of interest, may possess significant biological activities worth exploring (Chłoń-Rzepa et al., 2013).
Material Science and Coordination Chemistry
- Metal Complexes of Pyrazolylpurine Derivatives : The synthesis and structural characterization of metal complexes with pyrazolylpurine derivatives, similar to the target compound, showcase their potential in developing metal-mediated base pairs, with implications for molecular electronics and nanotechnology (Sinha et al., 2015).
Synthetic Methodologies
- Efficient Synthesis Protocols : Innovative synthetic methodologies for complex heterocyclic compounds highlight the compound's relevance in advancing synthetic chemistry, potentially leading to novel pharmaceuticals and materials (Rajesh et al., 2011).
特性
IUPAC Name |
7-butyl-1-[(4-chlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN6O2/c1-5-6-11-27-18-19(24-21(27)29-15(3)12-14(2)25-29)26(4)22(31)28(20(18)30)13-16-7-9-17(23)10-8-16/h7-10,12H,5-6,11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGESRWNALBFIGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


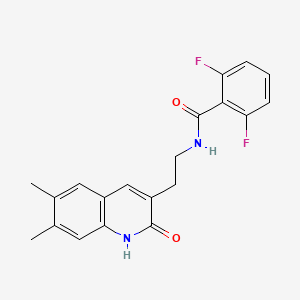
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2482486.png)

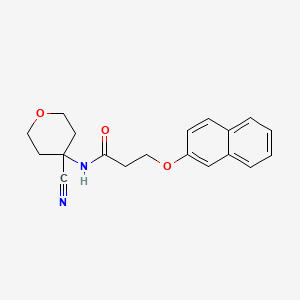
![4-({[4-((1E)-2-carboxyvinyl)phenyl]sulfonyl}prop-2-enylamino)benzoic acid](/img/structure/B2482492.png)
![1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine](/img/structure/B2482493.png)
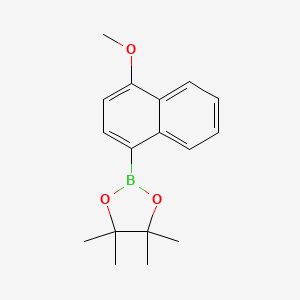
![3-Hydroxy-3-(thiophen-2-yl)-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2482495.png)
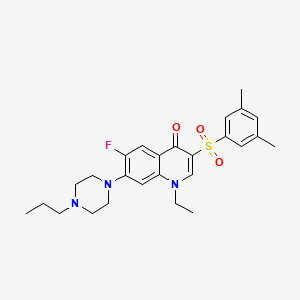
![Methyl 3-(4-methoxyanilino)-2-[(4-methoxybenzoyl)amino]acrylate](/img/structure/B2482500.png)
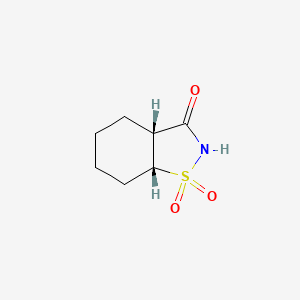
![6-(1-Adamantyl)-2-[(3-methylbenzyl)thio]nicotinonitrile](/img/structure/B2482503.png)
